

Chemical structure and stereochemistry of (S)-(+)-2-Chlorophenylglycine methyl ester

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Compound of Interest

Compound Name: (S)-(+)-2-Chlorophenylglycine
methyl ester

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An In-depth Technical Guide to (S)-(+)-2-Chlorophenylglycine Methyl Ester

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and analytical data of **(S)-(+)-2-Chlorophenylglycine methyl ester**, a key chiral intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Stereochemistry

(S)-(+)-2-Chlorophenylglycine methyl ester is a chiral amino acid ester. The core structure consists of a glycine backbone with a 2-chlorophenyl substituent at the alpha-carbon. The "(S)" designation indicates the absolute configuration at the chiral center, and the "(+)" signifies its dextrorotatory optical activity.

The presence of the chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence the molecule's conformation and reactivity. The stereochemical integrity of the chiral center is crucial for its primary application in the synthesis of stereospecific active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and available spectroscopic data for **(S)-(+)-2-Chlorophenylglycine methyl ester** and its common salt forms is presented below.

Table 1: Physicochemical Properties

Property	Value	Reference
IUPAC Name	methyl (2S)-2-amino-2-(2-chlorophenyl)acetate	N/A
CAS Number	141109-14-0 (ester); 141109-15-1 (hydrochloride salt); 141109-14-0 (tartrate salt)	[1][2][3]
Molecular Formula	C ₉ H ₁₀ ClNO ₂	[4]
Molecular Weight	199.63 g/mol	[4]
Appearance	White to off-white solid	[5]
Optical Rotation	+88° (in methanol) for the tartrate salt	[4]

Table 2: Spectroscopic Data

Technique	Data	Reference
¹ H NMR	Aromatic protons are expected in the downfield region.	[4]
¹³ C NMR	Carbonyl carbon signal is expected around 170 ppm.	[4]
IR Spectroscopy	Data not available in search results.	
Mass Spectrometry	Data not available in search results.	

Note: Detailed, specific peak assignments for NMR, IR, and Mass Spectrometry are not readily available in the public domain based on the conducted searches. The information provided is based on general principles and mentions in the literature.

Synthesis and Purification

(S)-(+)-2-Chlorophenylglycine methyl ester is typically synthesized via the esterification of (S)-(+)-2-chlorophenylglycine. The reaction is commonly carried out in methanol, facilitated by reagents such as thionyl chloride or sulfuric acid. The product is often isolated and purified as its hydrochloride or tartrate salt to enhance stability and facilitate handling.[\[4\]](#)[\[6\]](#)

Experimental Protocols

Protocol 1: Synthesis of **(S)-(+)-2-Chlorophenylglycine Methyl Ester Hydrochloride**[\[6\]](#)

- To a suspension of (S)-(+)-2-chlorophenylglycine (18.6 g, 0.1 mol) in anhydrous methanol (200 ml), add thionyl chloride (14.5 ml) dropwise under an ice bath (0-5 °C).
- After the addition is complete, stir the reaction mixture at room temperature for 5 hours.
- Evaporate the solvent under reduced pressure at 60 °C.
- Dry the resulting solid in vacuo to yield **(S)-(+)-2-chlorophenylglycine methyl ester hydrochloride**.

Protocol 2: Conversion to the Free Ester[\[7\]](#)

- Dissolve **(S)-(+)-2-chlorophenylglycine methyl ester hydrochloride** in water.
- Neutralize the solution to a pH of 8.0-10 with a suitable base (e.g., sodium bicarbonate solution).
- Extract the aqueous layer with dichloromethane.
- Wash the combined organic layers with water and dry over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain **(S)-(+)-2-chlorophenylglycine methyl ester** as a weak yellow liquid.

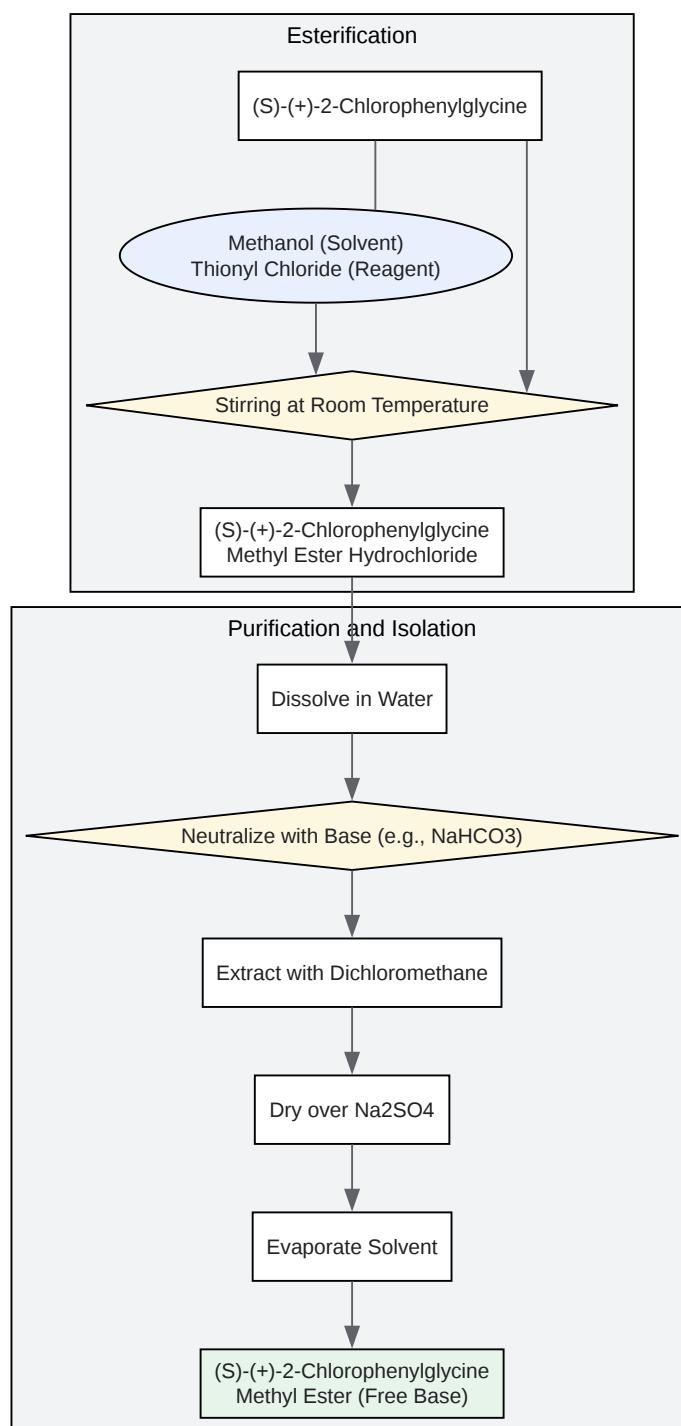
Applications in Drug Development

The primary application of **(S)-(+)-2-Chlorophenylglycine methyl ester** is as a crucial chiral building block in the synthesis of the antiplatelet agent, Clopidogrel.^[8] The specific (S)-configuration of this intermediate is essential for the therapeutic efficacy of the final drug product. It is also utilized in medicinal chemistry for the synthesis of other complex organic molecules and in studies involving enzyme inhibition and protein-ligand interactions.^[4]

Visualizations

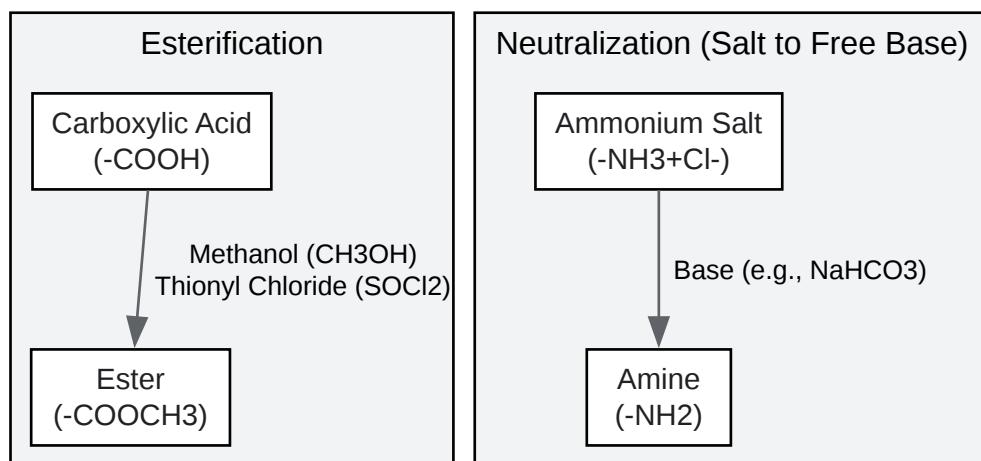
The following diagrams illustrate the synthesis and purification workflow for **(S)-(+)-2-Chlorophenylglycine methyl ester**.

Synthesis of (S)-(+)-2-Chlorophenylglycine Methyl Ester

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Caption: Synthesis and Purification Workflow.

Key Chemical Transformations

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Caption: Key Chemical Transformations.

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